5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22ClFN2O4S and its molecular weight is 440.91. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
This compound is structurally related to piperidine derivatives studied for their adsorption and corrosion inhibition properties on iron, offering insights into their global reactivity parameters and adsorption behaviors on metal surfaces. These studies, conducted through quantum chemical calculations and molecular dynamics simulations, highlight the compound's potential in corrosion inhibition, which is essential for protecting materials in various industrial applications (Kaya et al., 2016).
Structural Characterization and Anticancer Activity
Derivatives structurally related to this compound have been characterized for their potential anticancer effects. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have shown promising in vitro anti-HIV and antifungal activities, suggesting a pathway for developing new therapeutic agents (Zareef et al., 2007).
Cognitive Enhancement Properties
Compounds closely related to "5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide" have been evaluated for their cognitive enhancement properties. For example, SB-399885, a selective 5-HT6 receptor antagonist, has shown to reverse age-dependent deficits in water maze spatial learning in aged rats and improve cognitive functions, suggesting potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
Synthesis and Structural Characterization
The synthesis and structural characterization of related sulfonamide compounds have led to the development of molecules with significant therapeutic potential. These studies provide a foundation for the synthesis of "this compound" and its analogs, focusing on their potential application in various biomedical fields, including as antagonists for therapeutic targets like the 5-HT6 receptor (Al-Hourani et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound may interact with various receptors or enzymes in the body, similar to other bioactive aromatic compounds
Mode of Action
It is known that many bioactive aromatic compounds bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets . The specific pathways affected by the compound and their downstream effects are currently unknown and require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential for the compound to interact with multiple targets, it may have diverse biological activities
Properties
IUPAC Name |
5-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-18-7-6-15(21)12-19(18)29(26,27)23-13-14-8-10-24(11-9-14)20(25)16-4-2-3-5-17(16)22/h2-7,12,14,23H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVZGXJFDGIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.